2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol
Overview
Description
2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol, also known as FPEB, is a chemical compound with the molecular formula C13H19FN2O. It has a molecular weight of 238.3 g/mol. This compound is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol consists of a piperazine ring, which is a heterocyclic amine, attached to a fluorobenzyl group and an ethanol group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The specific chemical reactions involving 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol are not provided in the search results. The reactivity of this compound would be influenced by its molecular structure, particularly the presence of the piperazine ring, the fluorobenzyl group, and the ethanol group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol, such as its melting point, boiling point, solubility, and stability, are not provided in the search results. These properties would be important for handling and storage considerations .Scientific Research Applications
Molecular Structure and Conformation Studies:
- The compound's structural features, including molecular conformation and intermolecular interactions, have been a focus of research. For instance, Zhang et al. (2011) studied a closely related compound, detailing its molecular structure and conformation (Zhang et al., 2011).
Antifungal and Antibacterial Applications:
- Compounds containing the 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol moiety have been evaluated for their antifungal and antibacterial properties. Mahmoudi et al. (2019) synthesized derivatives with significant activity against Candida species, showing potential as antifungal agents (Mahmoudi et al., 2019). Additionally, Sharma et al. (2015) developed fluoroquinolone derivatives with substituted piperazine rings, demonstrating high antibacterial activity (Sharma et al., 2015).
Pharmaceutical Synthesis and Drug Development:
- The synthesis of pharmaceutical compounds utilizing 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol or similar structures has been explored. Perryman et al. (2015) discussed the synthesis of enantiomerically-enriched alcohols, which can be transformed into important pharmaceutical compounds, including derivatives of the compound (Perryman et al., 2015).
HIV-1 Inhibitor Research:
- Wang et al. (2009) characterized derivatives of 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol as potent inhibitors of HIV-1 attachment, contributing to the development of new antiviral drugs (Wang et al., 2009).
Antipsychotic Drug Development:
- Bolós et al. (1996) identified a compound structurally related to 2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol as a potential atypical antipsychotic, paving the way for further pharmacological development in this area (Bolós et al., 1996).
Chemical Synthesis and Characterization:
- The compound has been synthesized and characterized in various studies, such as the work by Jian (2011), who detailed the synthesis and structural characterization of a closely related compound (Jian, 2011).
Safety And Hazards
properties
IUPAC Name |
2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c14-13-3-1-2-12(10-13)11-16-6-4-15(5-7-16)8-9-17/h1-3,10,17H,4-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOJLPURVUSPPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352815 | |
Record name | 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol | |
CAS RN |
215654-92-5 | |
Record name | 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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